molecular formula C18H23N3O2S B255743 (5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID

(5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID

Cat. No.: B255743
M. Wt: 345.5 g/mol
InChI Key: IDBSJLFIKYBBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID is a complex organic compound featuring a triazole ring, a tert-butylphenyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, and the sulfanylacetic acid moiety can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Brominated or nitrated derivatives of the tert-butylphenyl group.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound could be studied for its effects on various biological pathways.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to these targets, while the sulfanylacetic acid moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol]: Similar structure but lacks the acetic acid moiety.

    [4-(2-methyl-2-propenyl)-4H-1,2,4-triazole-3-thiol]: Similar structure but lacks the tert-butylphenyl group.

    [5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-acetic acid]: Similar structure but lacks the sulfanyl group.

Uniqueness

The uniqueness of (5-(4-TERT-BUTYL-PH)-4-(2-ME-ALLYL)-4H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETIC ACID lies in its combination of functional groups. The presence of the triazole ring, tert-butylphenyl group, and sulfanylacetic acid moiety provides a unique set of chemical properties that can be exploited for various applications.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C18H23N3O2S/c1-12(2)10-21-16(19-20-17(21)24-11-15(22)23)13-6-8-14(9-7-13)18(3,4)5/h6-9H,1,10-11H2,2-5H3,(H,22,23)

InChI Key

IDBSJLFIKYBBRP-UHFFFAOYSA-N

SMILES

CC(=C)CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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